
2-(5-Bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is a chemical compound with the molecular formula C9H7BrClN2O3. It is a yellow-colored powder that is soluble in water and organic solvents. This compound belongs to the family of pyridine derivatives, which are known for their diverse biological activities and therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid involves the reaction between 2-oxo-1,2-dihydropyridine-3-carboxylic acid and 5-bromo-3-chloropyridine-2-carbaldehyde in the presence of a catalyst. The reaction leads to the formation of the desired compound as a yellow crystalline powder.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-(5-Bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid has several potential applications in scientific experiments. It can be used as a starting material for the synthesis of various pyridine derivatives. The compound can also be used as a tool for the investigation of various biological processes and drug discovery.
Mécanisme D'action
The specific mechanism of action for 2-(5-Bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is not well-documented. as a pyridine derivative, it is likely to interact with biological targets through its functional groups, potentially affecting enzyme activity or receptor binding. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate
- 2-(5-Bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid
Uniqueness
2-(5-Bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C7H5BrClNO3 |
|---|---|
Poids moléculaire |
266.47 g/mol |
Nom IUPAC |
2-(5-bromo-3-chloro-2-oxopyridin-1-yl)acetic acid |
InChI |
InChI=1S/C7H5BrClNO3/c8-4-1-5(9)7(13)10(2-4)3-6(11)12/h1-2H,3H2,(H,11,12) |
Clé InChI |
ZXFHVHMSUWANLX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)N(C=C1Br)CC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13474729.png)
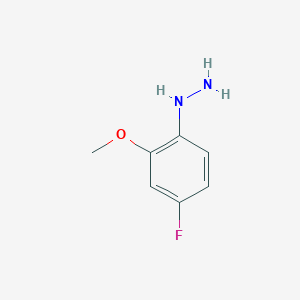
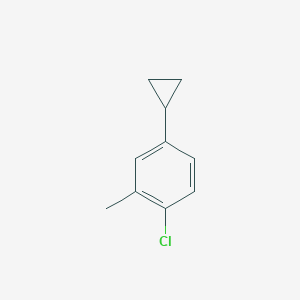

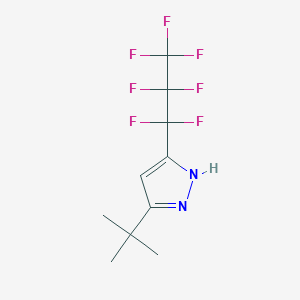
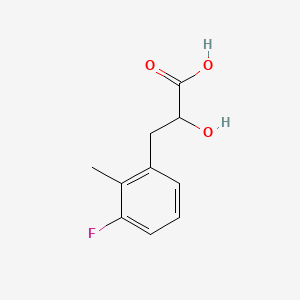

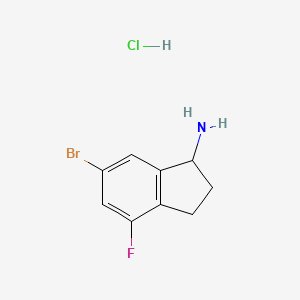
![3-(6-(Aminomethyl)-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13474791.png)
![4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane](/img/structure/B13474793.png)
![1-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine hydrochloride](/img/structure/B13474796.png)
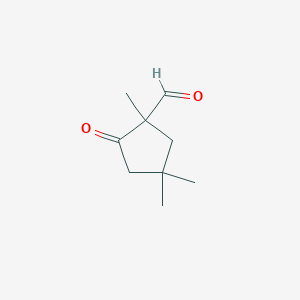
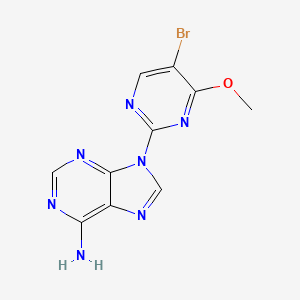
![rel-(1R,5R)-1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B13474809.png)
